1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a synthetic organic compound with significant relevance in medicinal chemistry. It is characterized by its unique structural features, which include an azetidine ring and an amino-substituted pyridine moiety. This compound falls under the category of azetidines, which are cyclic amines known for their diverse biological activities.
The compound can be synthesized through various chemical reactions involving readily available precursors. Its synthesis has been documented in multiple scientific studies and patents, highlighting its potential applications in drug development and other chemical industries.
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol belongs to the class of heterocyclic compounds, specifically azetidines. These compounds are recognized for their ability to act as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The synthesis of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess purity.
The molecular structure of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol consists of:
The compound's IUPAC name reflects its structural complexity, indicating the positions of functional groups on both the azetidine and pyridine rings.
Key molecular data includes:
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol can undergo various chemical reactions typical for azetidines and amines:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies could provide insights into its pharmacological properties and help predict its behavior in biological systems.
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol exhibits several notable physical properties:
Relevant data from literature should be consulted for precise values regarding solubility, stability, and reactivity.
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol has potential applications in various scientific fields:
The emergence of azetidine-pyridine hybrids represents a strategic evolution in heterocyclic medicinal chemistry, driven by the need for spatially efficient scaffolds with enhanced target engagement. The specific compound 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol (CAS 1253911-28-2) arose from systematic efforts to merge the metabolic stability of azetidines with the versatile pharmacophore properties of aminopyridines. Early synthetic routes to such hybrids relied on nucleophilic substitution reactions between protected azetidinols and halogenated pyridines. For example, tert-butyl (azetidin-3-ylmethyl)carbamate (CAS 1170108-38-9) served as a key precursor for N-functionalization with 5-halo-2-aminopyridines, enabling access to this chemotype [3]. The late 2000s saw accelerated interest in these scaffolds, coinciding with discoveries that azetidine rings confer improved ligand efficiency and solubility compared to larger saturated heterocycles like piperidines. Patent literature from 2010–2015 reveals their integration into kinase inhibitor programs, particularly Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinase (CDK) inhibitors, where the 3-methylazetidin-3-ol moiety enhanced potency and selectivity profiles [4] [5]. This historical trajectory underscores a deliberate shift toward compact, polar frameworks in modern drug design.
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol exemplifies a synergistic molecular architecture where each component contributes distinct physicochemical and topological advantages:
Table 1: Structural Features and Contributions to Drug Design
Molecular Component | Key Properties | Role in Drug Design |
---|---|---|
3-Methylazetidin-3-ol | • High Fsp³ character (0.89) [3] • Polar surface area ~50 Ų • Ring strain (~25 kcal/mol) | Enhances solubility, induces conformational restraint, improves metabolic stability |
6-Aminopyridin-3-yl | • Hydrogen bond donor/acceptor pair • Planar aromatic system • Moderate log P (~1.0) | Facilitates π-stacking interactions, provides anchor points for target binding |
Hybrid linkage | • N1-C bond rotation restriction • Dihedral angle ~30–60° | Orients pharmacophores optimally for target engagement, reduces entropic penalty |
The compact, strained azetidine ring forces the aminopyridine moiety into specific orientations, enabling precise vectoring of hydrogen-bonding groups toward complementary enzyme pockets. This spatial control is leveraged in kinase inhibitors, where the scaffold positions the aminopyridine deep within the hinge region of BTK or CDK ATP-binding sites [7]. Furthermore, the gem-dimethyl effect of the 3-methyl group reduces ring puckering flexibility, enhancing binding entropy and proteolytic stability. Recent patent applications highlight derivatives incorporating this core into electrophilic warheads (e.g., acrylamides at C4 of the pyridine), enabling covalent engagement with non-catalytic cysteines in kinases like BTK [7]. The scaffold’s versatility is evident in its integration into diverse chemotypes, from pyrazolo[3,4-b]pyridines to aza-pyridones, underscoring its role as a molecular hinge in conformationally restricted drug candidates [4].
Computational models reveal how specific structural elements of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol govern its predicted pharmacokinetic and target-binding behavior:
Hydrogen Bonding Capacity: The molecule exhibits three hydrogen bond acceptors (azetidine N, pyridine N, hydroxyl O) and two donors (NH₂, OH), yielding a topological polar surface area (tPSA) of 50.36 Ų. This aligns with optimal ranges for CNS permeability (tPSA < 76 Ų) while retaining sufficient solubility (>2 mg/mL predicted) [1] [3]. Density functional theory (DFT) calculations indicate the 6-amino group forms the strongest hydrogen bonds (ΔG = -8.2 kcal/mol), explaining its consistent role in kinase hinge recognition [5].
Ring Strain and Conformational Energy: Molecular mechanics (MMFF94) simulations show the azetidine ring adopts a puckered conformation (puckering amplitude = 0.2 Å), with the 3-methyl group imposing a 15° deviation from planarity. This distortion positions the pyridine ring optimally for π-π stacking interactions. The strain energy (~25 kcal/mol) lowers activation barriers for nucleophilic ring-opening, suggesting potential as a covalent precursor when modified [6].
Table 2: Computed Physicochemical and Bioactivity Parameters
Parameter | Predicted Value | Methodology | Biological Implication |
---|---|---|---|
log P | 0.8 (consensus) | XLOGP3, WLOGP, MLOGP [3] | Balanced lipophilicity for membrane permeability |
log S | -1.73 (ESOL) | ESOL model [3] | Moderate aqueous solubility (4.16 mg/mL) |
CYP2D6 inhibition probability | 0.21 | SVM classification [3] | Low metabolic clearance risk |
BBB permeability | Positive (BOILED-Egg model) | Pampa-BBB [3] | Potential CNS target engagement |
Electrophilicity index (ω) | 1.2 eV | DFT calculation [5] | Low intrinsic reactivity; modifiable for covalent drugs |
Quantitative structure-activity relationship (QSAR) models trained on azetidine libraries correlate the C3-methylol substituent with reduced hERG affinity (pIC50 < 5.0) compared to 3-unsubstituted analogs. Machine learning models further predict CDK4/6 inhibition (pKi ~7.2) when this scaffold is coupled with pyrazolo[3,4-b]pyridine extensions, validated by patent SAR in WO2016015605A1 [5]. The framework enables rational optimization: increasing steric bulk at azetidine C3 improves selectivity, while electron-withdrawing pyridine substituents enhance metabolic stability.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9